4-Methyl-2-phenylisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by a phenyl group attached to the second position and a methyl group attached to the fourth position of the isoquinoline ring system. The presence of these substituents can significantly influence the chemical and physical properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline ring. The reaction conditions often require acidic catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-phenylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroisoquinolines.
Scientific Research Applications
Chemistry: 4-Methyl-2-phenylisoquinolin-1(2H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical research.
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. Isoquinoline derivatives have been investigated for their anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenylisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Phenylisoquinolin-1(2H)-one: Lacks the methyl group at the fourth position.
4-Methylisoquinolin-1(2H)-one: Lacks the phenyl group at the second position.
Isoquinolin-1(2H)-one: Lacks both the phenyl and methyl groups.
Uniqueness: The presence of both the phenyl and methyl groups in 4-Methyl-2-phenylisoquinolin-1(2H)-one makes it unique compared to its analogs. These substituents can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89736-86-7 |
---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-methyl-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c1-12-11-17(13-7-3-2-4-8-13)16(18)15-10-6-5-9-14(12)15/h2-11H,1H3 |
InChI Key |
FWJOXKVDUOYLSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.